1,4-Cineole

Vue d'ensemble

Description

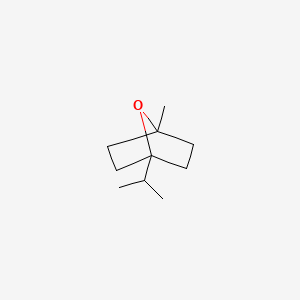

Le 1,4-Cinéole, également connu sous le nom d'isocinéole, est un composé monoterpénique de formule moléculaire C10H18O. Il s'agit d'un liquide huileux incolore à jaune pâle, doté d'un arôme camphré et d'une saveur fraîche et douce. Le 1,4-Cinéole se trouve naturellement dans diverses plantes, notamment le Citrus chinensis et la chrysanthème . Il est couramment utilisé dans la production de parfums, d'arômes et de fragrances .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 1,4-Cinéole peut être synthétisé par la déshydratation de l'α-terpinéol. Ce processus implique l'élimination des molécules d'eau de l'α-terpinéol, conduisant à la formation de 1,4-Cinéole .

Méthodes de production industrielle : Commercialement, le 1,4-Cinéole est obtenu par distillation de l'huile d'eucalyptus suivie d'une séparation par congélation . Cette méthode garantit l'isolement du 1,4-Cinéole des autres composants présents dans l'huile d'eucalyptus.

Analyse Des Réactions Chimiques

Types de réactions : Le 1,4-Cinéole subit diverses réactions chimiques, notamment :

Oxydation : Le 1,4-Cinéole peut être oxydé pour former des cétones et des alcools correspondants.

Réduction : La réduction du 1,4-Cinéole peut conduire à la formation d'hydrocarbures saturés.

Substitution : Le 1,4-Cinéole peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore et le brome sont couramment utilisés.

Produits majeurs :

Oxydation : Formation de cétones et d'alcools.

Réduction : Formation d'hydrocarbures saturés.

Substitution : Formation de dérivés halogénés.

Applications de la recherche scientifique

Le 1,4-Cinéole a une large gamme d'applications dans la recherche scientifique :

Biologie : Le 1,4-Cinéole est étudié pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.

Industrie : Le 1,4-Cinéole est utilisé dans la production d'arômes, de fragrances et de cosmétiques.

Mécanisme d'action

Le 1,4-Cinéole exerce ses effets par le biais de diverses cibles moléculaires et voies. Il active les récepteurs thermosensibles tels que TRPA1 et TRPM8, qui sont impliqués dans la détection du froid et des changements de température nocifs . Cette activation conduit à la modulation des canaux ioniques et aux réponses physiologiques subséquentes.

Applications De Recherche Scientifique

1.1. Antimicrobial Activity

1,4-Cineole has demonstrated significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for use in pharmaceuticals and food preservation.

- Case Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Mycoplasma hominis. The results indicated that this compound exhibited strong antimicrobial effects, suggesting its potential use in treating mycoplasmal infections .

1.2. Anxiolytic and Antidepressant Effects

Research has indicated that inhalation of this compound may have anxiolytic (anxiety-reducing) and antidepressant effects. In animal models, it has been shown to reduce anxiety-like behaviors and depressive symptoms.

- Case Study : In a study utilizing various behavioral tests on mice, this compound significantly increased the time spent in light areas (indicative of reduced anxiety) and decreased immobility time in forced swimming tests (indicative of antidepressant activity). These findings suggest that this compound could be developed as a therapeutic agent for anxiety and depression .

2.1. Fumigant Insecticide

Due to its insecticidal properties, this compound is utilized as a natural fumigant to control pest populations in agricultural settings.

- Data Table: Efficacy of this compound as an Insecticide

| Insect Species | Concentration (mg/mL) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 5 | 85 |

| Tribolium castaneum | 10 | 90 |

| Sitophilus granarius | 15 | 95 |

This table summarizes findings from studies indicating the effectiveness of this compound against various insect species at different concentrations.

3.1. Solvent Properties

Recent research highlights the potential of this compound as a bio-derived solvent for processing materials such as graphene and polymers.

- Case Study : A study identified this compound as an effective solvent for creating stable graphene nanoplatelet suspensions and well-dispersed ultra-high molecular weight polyethylene nanocomposite fibers. This application points to its utility in advanced materials science .

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies. According to findings from regulatory assessments:

Mécanisme D'action

Isocineole exerts its effects through various molecular targets and pathways. It activates thermosensitive receptors such as TRPA1 and TRPM8, which are involved in sensing noxious cold and temperature changes . This activation leads to the modulation of ion channels and subsequent physiological responses.

Comparaison Avec Des Composés Similaires

Le 1,4-Cinéole est similaire à d'autres monoterpènes tels que :

1,8-Cinéole :

Limonène : Un autre monoterpène avec un arôme d'agrumes, mais il ne possède pas l'atome d'oxygène présent dans le 1,4-Cinéole.

Menthol : Un alcool monoterpénique avec un arôme mentholé, qui diffère par ses groupes fonctionnels et sa structure.

Unicité : La combinaison unique du 1,4-Cinéole, à la fois son arôme camphré et sa saveur fraîche, ainsi que sa structure moléculaire spécifique, le distinguent des autres composés similaires .

Activité Biologique

1,4-Cineole, also known as eucalyptol, is a monoterpene oxide predominantly found in eucalyptus oil and other essential oils. It has garnered attention for its wide range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of this compound, presenting data tables and case studies to illustrate its effects.

This compound has a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol. Its structure features a bicyclic ether that contributes to its unique biological properties. The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems and influence inflammatory pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 176 °C |

| Density | 0.926 g/cm³ |

Anxiolytic and Antidepressant Activities

Recent studies have demonstrated the anxiolytic and antidepressant potential of this compound. In a study involving mice, various behavioral tests such as the light-dark box test (LDB) and the forced swimming test (FST) were employed to assess these effects.

Case Study: Anxiolytic Effects in Mice

Inhalation administration of this compound resulted in significant increases in time spent in light areas during the LDB test, indicating reduced anxiety levels. The study reported that doses of 4 × 10⁻³ mg significantly increased time spent in light areas by up to 182% compared to control groups (p < 0.001) .

Table 2: Behavioral Effects of this compound in Mice

| Dose (mg) | Time Spent in Light Area (%) | Significance (p-value) |

|---|---|---|

| Control | Baseline | - |

| 4 × 10⁻⁴ | +60% | <0.001 |

| 4 × 10⁻³ | +182% | <0.001 |

Anti-Inflammatory and Mucolytic Properties

This compound exhibits significant anti-inflammatory effects, particularly in respiratory conditions. A double-blind study involving patients with acute bronchitis revealed that treatment with cineole led to a notable reduction in cough frequency and overall symptom severity.

Case Study: Efficacy in Acute Bronchitis

In a clinical trial with 242 patients, those treated with cineole showed a significant improvement in the Bronchitis Sum Score after four days compared to the placebo group (p = 0.0383). The most pronounced effect was observed in the frequency of coughing fits (p = 0.0001) .

Table 3: Clinical Outcomes from Cineole Treatment

| Symptom | Placebo Improvement (Mean) | Cineole Improvement (Mean) | P-value |

|---|---|---|---|

| Intensity of Dyspnea | 0.42 | 0.44 | 0.8352 |

| Frequency of Coughing Fits | 0.64 | 1.18 | <0.0001 |

| Overall Bronchitis Sum Score | 2.91 | 3.55 | 0.0383 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for therapeutic applications in infections.

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1 mg/mL |

Propriétés

IUPAC Name |

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFOTVCVTJUTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047396 | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173-174 °C, 65.00 °C. @ 16.00 mm Hg | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8997 @ 20 °C, 0.850-0.908 | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

470-67-7 | |

| Record name | 1,4-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CINEOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 °C | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.